1,10-Diaminodecane

Description

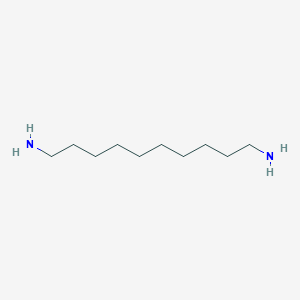

Structure

3D Structure

Properties

IUPAC Name |

decane-1,10-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N2/c11-9-7-5-3-1-2-4-6-8-10-12/h1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQLZOAVZWJBZSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCN)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060953 | |

| Record name | 1,10-Decanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow solidified mass or fragments; [Sigma-Aldrich MSDS] | |

| Record name | 1,10-Diaminodecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19170 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

646-25-3 | |

| Record name | 1,10-Decanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=646-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,10-Diaminodecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000646253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,10-Diaminodecane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,10-Decanediamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,10-Decanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decamethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,10-DECANEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GPF1OF9Y1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1,10-Diaminodecane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,10-Diaminodecane, a linear aliphatic diamine, is a versatile chemical intermediate with significant applications in polymer chemistry and as a research tool in the biomedical field. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities. The information is curated to support researchers, scientists, and drug development professionals in their understanding and utilization of this compound.

Physical and Chemical Properties

1,10-Diaminodecane is a white to pale yellow crystalline solid at room temperature.[1][2] It is characterized by a ten-carbon aliphatic chain capped by two primary amine groups, which dictate its chemical reactivity and physical characteristics.

Tabulated Physical and Chemical Data

The following tables summarize the key physical and chemical properties of 1,10-Diaminodecane.

Table 1: General and Physical Properties of 1,10-Diaminodecane

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₄N₂ | [1][3] |

| Molecular Weight | 172.31 g/mol | [3][4] |

| Appearance | White to light yellow chunks or powder | [1][5] |

| Melting Point | 59-64 °C | [6][7] |

| Boiling Point | 140 °C at 12 mmHg | [6] |

| Density | 0.857 g/cm³ | [8] |

| Vapor Pressure | 0.02 Pa at 20°C | [1] |

| Solubility | Soluble in ethanol.[1] Slightly soluble in chloroform and methanol.[1] Water solubility is 5.9 g/L at 20°C.[8] | [1][8] |

| pKa | ~10.97 (predicted) | [1] |

Table 2: Spectroscopic Data Identifiers for 1,10-Diaminodecane

| Spectroscopic Data | Identifier/Reference |

| ¹H-NMR Spectrum | Available from Sigma-Aldrich Co. LLC.[4] |

| ¹³C-NMR Spectrum | Available from Lachat Chemicals, Inc.[4] |

| Mass Spectrum (EI) | NIST Standard Reference Database 69.[9] |

| IR Spectrum | SDBS (AIST Spectral DB), No. 2032.[10] |

| Gas Chromatography | Data available in NIST Chemistry WebBook.[11] |

Chemical Properties and Reactivity

The chemical behavior of 1,10-diaminodecane is primarily governed by the nucleophilic nature of its two primary amine groups. These groups can readily participate in a variety of chemical reactions.

Key Reactions:

-

Acylation and Alkylation: The amine groups can be easily acylated by acid chlorides or anhydrides and alkylated by alkyl halides.[10]

-

Salt Formation: It readily reacts with acids to form ammonium salts. In the presence of air, it can react with carbon dioxide to form a carbamate salt.[1]

-

Polymerization: As a diamine, it is a key monomer in the synthesis of polyamides (nylons) through condensation polymerization with dicarboxylic acids or their derivatives.[12] It can also be used as a curing agent for epoxy resins.[12]

Experimental Protocols

Synthesis of 1,10-Diaminodecane via Catalytic Hydrogenation of Sebaconitrile

This is a common industrial method for the synthesis of 1,10-diaminodecane.[5]

Materials:

-

Sebaconitrile

-

Raney Nickel catalyst

-

95% Ethanol (solvent)

-

Liquid Ammonia

-

Hydrogen gas

-

High-pressure reactor

Procedure:

-

Charge a high-pressure reactor with sebaconitrile and a suspension of Raney nickel catalyst in 95% ethanol.[5]

-

Introduce liquid ammonia into the reactor.[5]

-

Pressurize the reactor with hydrogen gas to approximately 10.34 MPa.[5]

-

Heat the reactor to 125 °C and maintain this temperature until hydrogen uptake ceases.[5]

-

Cool the reactor and vent the excess hydrogen and ammonia.[5]

-

The reaction product is washed out of the reactor with ethanol.[5]

-

The ethanolic solution is then decolorized and filtered to remove the catalyst.[5]

-

Ethanol is removed by distillation under normal pressure.[5]

-

The crude 1,10-diaminodecane is then purified by vacuum distillation, collecting the fraction at 143-146 °C (at 1.867 kPa).[5]

A logical workflow for the synthesis and purification is depicted below.

Purification by Recrystallization

For laboratory-scale purification to obtain high-purity crystals, recrystallization can be employed.

Procedure:

-

Dissolve the crude 1,10-diaminodecane in a minimum amount of a suitable hot solvent (e.g., a mixed solvent system like toluene-hexane may be effective).

-

If the solution is colored, add a small amount of activated charcoal and heat for a short period.

-

Filter the hot solution to remove the activated charcoal and any other insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, which should induce crystallization.

-

Further cool the solution in an ice bath to maximize the yield of crystals.

-

Collect the crystals by filtration and wash them with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Analytical Characterization

Sample Preparation:

-

Dissolve a small amount of 1,10-diaminodecane in a suitable volatile solvent such as dichloromethane or methanol.

Instrumentation and Conditions (General Protocol):

-

GC Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 30-300.

Sample Preparation:

-

KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin pellet.

-

Nujol Mull: Grind the sample with a drop of Nujol (mineral oil) to form a paste, and place it between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) and place it in a liquid cell.

Data Acquisition:

-

Record the spectrum typically in the range of 4000-400 cm⁻¹. Key characteristic peaks to observe include N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (around 2850-2950 cm⁻¹), and N-H bending (around 1600 cm⁻¹).

Sample Preparation:

-

Dissolve the sample in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

¹H-NMR Spectroscopy:

-

The spectrum will show signals corresponding to the different types of protons in the molecule. The protons on the carbons adjacent to the nitrogen atoms will be shifted downfield compared to the other methylene protons in the aliphatic chain. The NH₂ protons will appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

¹³C-NMR Spectroscopy:

-

The spectrum will show distinct signals for the different carbon atoms in the molecule. The carbons attached to the nitrogen atoms will be deshielded and appear at a higher chemical shift compared to the other carbons in the chain.

Biological Activity and Relevance in Drug Development

While 1,10-diaminodecane is primarily utilized in materials science, it and other long-chain aliphatic diamines have been investigated for their biological activities, which are of interest to drug development professionals.

NMDA Receptor Blockade

1,10-Diaminodecane has been shown to act as an open-channel blocker of N-methyl-D-aspartate (NMDA) receptors in hippocampal neurons.[13] This blockade is voltage-dependent and concentration-dependent.[13] The IC₅₀ for this inhibition has been reported to be 30 µM.[13] This is a significant finding as NMDA receptors are crucial for synaptic plasticity and are implicated in various neurological disorders. The ability of 1,10-diaminodecane to modulate NMDA receptor function makes it a useful tool for studying the pharmacology of these receptors and a potential starting point for the design of novel NMDA receptor antagonists.

Antimicrobial Properties

1,10-Diaminodecane has been reported to inhibit the growth of bacteria by binding to their cell membranes and inhibiting protein synthesis.[1] It has also been shown to affect the mitochondrial membrane potential in E. coli.[1]

Polyamine Analogue Context

1,10-Diaminodecane can be considered a structural analogue of endogenous polyamines like spermine and spermidine, albeit with a longer and more flexible carbon chain. Polyamines are essential for cell growth, differentiation, and proliferation, and their dysregulation is implicated in diseases such as cancer.[6][14] As an analogue, 1,10-diaminodecane could potentially interfere with polyamine metabolic pathways, transport, or binding to cellular targets, although specific studies on this are limited.

The general polyamine biosynthesis pathway, a potential area of interaction for polyamine analogues, is outlined below.

Safety and Handling

1,10-Diaminodecane is a corrosive substance that can cause severe skin burns and eye damage.[2][4] It may also cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[2] It should be stored in a cool, dry, well-ventilated area away from incompatible materials such as acids, acid anhydrides, and acid chlorides.[2]

Conclusion

1,10-Diaminodecane is a valuable chemical with well-defined physical and chemical properties. Its utility in polymer synthesis is well-established, and its biological activity as an NMDA receptor antagonist presents opportunities for its use as a pharmacological tool and a lead compound in drug discovery. This guide provides the essential technical information for researchers and professionals to safely handle, synthesize, analyze, and explore the applications of 1,10-diaminodecane.

References

- 1. 1,10-Diaminodecane | 646-25-3 | FD66919 | Biosynth [biosynth.com]

- 2. benchchem.com [benchchem.com]

- 3. New Insights into the Roles and Mechanisms of Spermidine in Aging and Age-Related Diseases [aginganddisease.org]

- 4. fishersci.com [fishersci.com]

- 5. mdpi.com [mdpi.com]

- 6. Polyamines and related signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. Polyamines and related signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and CMC determination of a series of aliphatic diamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New Insights into the Roles and Mechanisms of Spermidine in Aging and Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Anti-inflammatory effects of spermidine in lipopolysaccharide-stimulated BV2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1,10-Diaminodecane and 1,12-diaminododecane block NMDA receptor currents by an open channel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

1,10-Diaminodecane solubility in water and organic solvents

An In-depth Technical Guide on the Solubility of 1,10-Diaminodecane in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Diaminodecane, a linear aliphatic diamine, is a versatile chemical compound with significant applications in polymer synthesis, as a curing agent for epoxy resins, and as a building block in the development of novel drug delivery systems. Its utility in these fields is fundamentally influenced by its solubility characteristics in various media. This technical guide provides a comprehensive overview of the solubility of 1,10-diaminodecane in water and a range of organic solvents, complete with quantitative data, detailed experimental protocols for solubility determination, and visualizations of relevant workflows.

The structure of 1,10-diaminodecane, featuring a ten-carbon hydrophobic chain and two terminal hydrophilic amine groups, results in a nuanced solubility profile. The long alkyl chain limits its solubility in polar solvents like water, while the amine groups enhance its solubility in certain organic solvents and allow for pH-dependent solubility.

Factors Influencing Solubility

The solubility of 1,10-diaminodecane is governed by several factors:

-

Solvent Polarity: The principle of "like dissolves like" is central to understanding the solubility of 1,10-diaminodecane. Its long, non-polar hydrocarbon chain favors dissolution in non-polar organic solvents.[1] Conversely, the polar amine groups contribute to its solubility in more polar organic solvents.[1]

-

Hydrogen Bonding: The primary amine groups of 1,10-diaminodecane can act as both hydrogen bond donors and acceptors. This capability is crucial for its interaction with protic solvents like water and alcohols. However, the hydrophobic nature of the long carbon chain is the dominant factor in its interaction with water.[1]

-

Temperature: While specific data on the temperature dependence of 1,10-diaminodecane solubility is not extensively available, for most solid solutes, solubility increases with temperature.

-

pH: The basic nature of the amine groups means that the solubility of 1,10-diaminodecane in aqueous solutions is highly pH-dependent. In acidic solutions, the amine groups will be protonated to form ammonium salts, which are significantly more water-soluble than the neutral amine.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for 1,10-diaminodecane in various solvents.

| Solvent | Chemical Formula | Type | Quantitative Solubility | Temperature (°C) | Notes/References |

| Water | H₂O | Protic, Polar | 5.9 g/L | 20 | [2][3] |

| Ethanol | C₂H₅OH | Protic, Polar | Soluble | Not Specified | [2] |

| Methanol | CH₃OH | Protic, Polar | Slightly Soluble | Not Specified | [3] |

| Chloroform | CHCl₃ | Aprotic, Polar | Slightly Soluble | Not Specified | [3] |

| Hexane | C₆H₁₄ | Aprotic, Non-polar | Likely Soluble | Not Specified | [1] |

| Toluene | C₇H₈ | Aprotic, Non-polar | Likely Soluble | Not Specified | [1] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial in research and development. The following are detailed methodologies for two common experimental techniques used to determine the solubility of solid compounds like 1,10-diaminodecane.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is considered the gold standard for determining thermodynamic (equilibrium) solubility.[4]

Principle: An excess amount of the solid solute is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined.

Detailed Protocol:

-

Preparation: Add an excess amount of 1,10-diaminodecane to a series of vials, each containing a known volume of the desired solvent. The excess solid should be visually apparent.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Quantification:

-

Filter the collected supernatant through a suitable filter (e.g., 0.22 µm) to remove any remaining microscopic particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the working range of the analytical method.

-

Analyze the concentration of 1,10-diaminodecane in the diluted filtrate using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

-

Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the thermodynamic solubility.

Laser Nephelometry (Kinetic Solubility)

Laser nephelometry is a high-throughput method for determining kinetic solubility, which is particularly useful in early-stage drug discovery for rapid screening of compounds.[5][6]

Principle: This method relies on the detection of light scattered by undissolved particles in a solution. A laser beam is passed through the sample, and the amount of forward scattered light is measured. The point at which precipitation occurs upon adding a concentrated stock solution of the compound to a buffer is determined.[6]

Detailed Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of 1,10-diaminodecane in a suitable organic solvent, typically dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a microplate (e.g., 96- or 384-well), perform serial dilutions of the DMSO stock solution with the aqueous buffer of interest. This creates a range of concentrations.

-

Precipitation Induction: The addition of the aqueous buffer to the DMSO stock can induce precipitation if the solubility limit is exceeded.

-

Nephelometric Measurement: Place the microplate in a laser nephelometer. The instrument will measure the light scattering in each well.

-

Data Analysis: Plot the light scattering intensity against the compound concentration. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.

Visualization of Workflows

Experimental Workflow for Shake-Flask Solubility Determination

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Role of Solubility Assessment in a Preclinical Drug Development Workflow

References

Synthesis of 1,10-Diaminodecane from Sebaconitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,10-Diaminodecane, a crucial diamine monomer and building block in the synthesis of polymers and pharmaceuticals, is accessible through various synthetic routes. This technical guide provides a comprehensive overview of the synthesis of 1,10-diaminodecane, with a primary focus on the reduction of sebaconitrile. The document details several methodologies, including catalytic hydrogenation with various metal catalysts and chemical reduction using metal hydrides and dissolving metals. Emphasis is placed on providing detailed experimental protocols, comparative quantitative data, and a discussion of reaction mechanisms and potential by-products to aid researchers in selecting and optimizing the most suitable synthetic strategy for their specific needs.

Introduction

1,10-Diaminodecane, also known as decamethylenediamine, is a linear aliphatic diamine with the chemical formula H₂N(CH₂)₁₀NH₂. Its symmetrical structure, featuring two primary amine groups separated by a ten-carbon chain, makes it a valuable bifunctional monomer in the production of high-performance polyamides, such as Nylon 10,10. Beyond polymer science, its utility extends to the synthesis of various organic compounds and as a key intermediate in the development of pharmaceutical agents.

The most common and industrially viable precursor for the synthesis of 1,10-diaminodecane is sebaconitrile (NC(CH₂)₈CN). The conversion of the two nitrile functionalities to primary amines is the core transformation, which can be achieved through several reductive methods. This guide will explore the most prominent of these methods, providing in-depth technical details to support laboratory and process development efforts.

Synthetic Methodologies

The reduction of sebaconitrile to 1,10-diaminodecane can be broadly categorized into two main approaches: catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation

Catalytic hydrogenation is the most widely employed method for the industrial production of 1,10-diaminodecane due to its efficiency, atom economy, and the reusability of the catalyst. The reaction involves the treatment of sebaconitrile with hydrogen gas in the presence of a metal catalyst.

Reaction Pathway: Catalytic Hydrogenation of Sebaconitrile

A Technical Guide to the Bio-based Production of 1,10-Diaminodecane from Renewable Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,10-Diaminodecane is a valuable C10 linear diamine with significant applications in the synthesis of high-performance polyamides, epoxy resins, and as a precursor for various pharmaceuticals. Traditionally derived from petrochemical sources, there is a growing demand for sustainable and bio-based production routes. This technical guide provides a comprehensive overview of a proposed biosynthetic pathway for 1,10-diaminodecane from renewable fatty acid feedstocks. It details the requisite metabolic engineering strategies, experimental protocols for key biotransformation steps, and methods for product purification. This document is intended to serve as a foundational resource for researchers and professionals engaged in the development of novel bio-production platforms.

Introduction

The transition towards a bio-based economy necessitates the development of sustainable methods for producing platform chemicals. 1,10-Diaminodecane is a key monomer, and its production from renewable resources offers a green alternative to conventional chemical synthesis.[1] While the microbial production of shorter-chain diamines such as putrescine (C4) and cadaverine (C5) is well-established, the biosynthesis of long-chain diamines like 1,10-diaminodecane is a developing field of research.[2][3] This guide outlines a potential biosynthetic pathway starting from oleic acid, a readily available fatty acid from plant oils.

Proposed Biosynthetic Pathway from Oleic Acid

A plausible multi-step enzymatic pathway for the conversion of oleic acid to 1,10-diaminodecane can be engineered in a microbial host such as Escherichia coli or Corynebacterium glutamicum. This proposed pathway involves the conversion of oleic acid to sebacic acid (1,10-decanedioic acid), followed by a two-step amination and decarboxylation sequence.

Conversion of Oleic Acid to Sebacic Acid

The initial steps of this proposed pathway are inspired by the multi-enzyme cascade for sebacic acid production.[4]

-

Hydration: The double bond in oleic acid is hydrated to form 10-hydroxyoctadecanoic acid. This reaction can be catalyzed by a hydratase.

-

Oxidation: The secondary alcohol in 10-hydroxyoctadecanoic acid is oxidized to a ketone, 10-oxooctadecanoic acid, by an alcohol dehydrogenase.

-

Baeyer-Villiger Oxidation: A Baeyer-Villiger monooxygenase (BVMO) then cleaves the carbon chain, yielding an ester.

-

Hydrolysis: The resulting ester is hydrolyzed by an esterase to produce sebacic acid and a co-product.

Conversion of Sebacic Acid to 1,10-Diaminodecane

The conversion of the terminal carboxyl groups of sebacic acid to amines can be achieved through a pathway analogous to amino acid metabolism.

-

Reductive Amination (or Transamination): Each carboxylic acid group is converted to an amino group. This can be achieved by a carboxylate reductase to form an aldehyde, followed by a transaminase or an amine dehydrogenase.

-

Decarboxylation: While direct conversion of dicarboxylic acid to diamine is the goal, an alternative route could involve the extension of the carbon chain and subsequent decarboxylation, though this is less direct. A more direct approach involves the terminal amination.

A proposed enzymatic cascade for the conversion of sebacic acid to 1,10-diaminodecane would involve:

-

Carboxylate Reductase: Activation of the carboxyl groups.

-

Transaminase/Amine Dehydrogenase: Introduction of the amino groups.

Metabolic Engineering Strategy

To establish the proposed pathway in a microbial host, several metabolic engineering strategies would be necessary. The choice of host is critical, with both E. coli and C. glutamicum being strong candidates due to their well-characterized genetics and metabolic pathways.[5][6][7][8][9][10]

Host Strain Selection and Modification

-

Deletion of Competing Pathways: Native pathways that may divert intermediates away from the desired product should be knocked out. For instance, β-oxidation pathways that would degrade fatty acid intermediates should be inactivated.

-

Enhancement of Precursor Supply: Pathways leading to the production of necessary cofactors, such as NADPH and ATP, should be upregulated.

Heterologous Gene Expression

The genes encoding the enzymes for the biosynthetic pathway will likely need to be sourced from various organisms and expressed heterologously in the chosen host. Codon optimization of these genes for the host organism is crucial for efficient translation and protein production.

Experimental Protocols

The following sections outline the key experimental protocols for the development and optimization of a 1,10-diaminodecane producing microbial strain.

Gene Cloning and Plasmid Construction

-

Gene Identification and Synthesis: Identify candidate genes for each enzymatic step from databases (e.g., NCBI, BRENDA). Synthesize codon-optimized versions of these genes for the chosen host.

-

Vector Selection: Choose appropriate expression vectors with strong, inducible promoters (e.g., T7 promoter for E. coli or Ptac for C. glutamicum).

-

Cloning: Clone the synthesized genes into the expression vectors using standard molecular biology techniques (e.g., restriction digestion and ligation, or Gibson assembly).

-

Transformation: Transform the constructed plasmids into the host organism.

Fermentation

-

Media Composition: Develop a defined mineral salt medium with a renewable carbon source (e.g., glucose) and the fatty acid precursor (e.g., oleic acid). Supplementation with essential vitamins and cofactors may be required.

-

Inoculum Preparation: Grow a seed culture of the engineered strain in a rich medium (e.g., LB for E. coli or BHI for C. glutamicum) to a specified optical density.

-

Bioreactor Cultivation: Inoculate the production medium in a bioreactor with the seed culture. Control fermentation parameters such as temperature, pH, and dissolved oxygen.

-

Induction: Once the culture reaches a desired cell density, induce the expression of the heterologous genes by adding an appropriate inducer (e.g., IPTG).

-

Fed-batch Strategy: Employ a fed-batch strategy to maintain the carbon source concentration and avoid substrate inhibition.

Enzyme Assays

-

Cell Lysate Preparation: Harvest cells by centrifugation and lyse them using sonication or high-pressure homogenization.

-

Assay Conditions: For each enzyme in the pathway, develop a specific assay to measure its activity. This typically involves providing the substrate and necessary cofactors and measuring the formation of the product over time using techniques like HPLC or spectrophotometry.

Product Purification and Quantification

-

Separation of Biomass: Remove microbial cells from the fermentation broth by centrifugation or microfiltration.[11][12][13][14]

-

Product Extraction: 1,10-Diaminodecane can be extracted from the clarified broth. Given its basic nature, adjusting the pH of the broth to be alkaline will facilitate its extraction into an organic solvent.

-

Chromatographic Purification: Further purify the extracted diamine using ion-exchange chromatography or other chromatographic techniques.

-

Quantification: Quantify the concentration of 1,10-diaminodecane in the fermentation broth and at each purification step using HPLC or GC-MS.

Data Presentation

The following tables summarize hypothetical and analogous quantitative data to provide a benchmark for the bio-based production of 1,10-diaminodecane.

| Table 1: Key Enzymes and Potential Gene Sources | |

| Enzyme | Potential Gene Source Organism |

| Hydratase | Stenotrophomonas maltophilia |

| Alcohol Dehydrogenase | Micrococcus luteus |

| Baeyer-Villiger Monooxygenase | Pseudomonas putida |

| Carboxylate Reductase | Nocardia iowensis |

| Transaminase | Vibrio fluvialis |

| Table 2: Analogous Production Data for Bio-based Diamines and Dicarboxylic Acids | ||||

| Product | Host Organism | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) |

| Cadaverine (C5 Diamine) | E. coli | 9.61 | - | 0.32 |

| Putrescine (C4 Diamine) | C. glutamicum | - | 0.26 | 0.045 |

| Sebacic Acid (C10 Diacid) | Candida tropicalis | 98.3 | >0.98 (molar) | 0.57 |

| Dodecanedioic Acid (C12 Diacid) | E. coli | - | - | 43.8 (g/L/d) |

Visualizations

Proposed Biosynthetic Pathway

Caption: Proposed biosynthetic pathway for 1,10-diaminodecane from oleic acid.

Experimental Workflow

Caption: General experimental workflow for bio-based 1,10-diaminodecane production.

Conclusion

The development of a robust and efficient microbial platform for the production of 1,10-diaminodecane from renewable feedstocks is a challenging yet promising endeavor. This guide has outlined a feasible biosynthetic pathway and the necessary metabolic engineering and experimental steps to achieve this goal. By leveraging the principles of synthetic biology and metabolic engineering, it is possible to create sustainable routes to valuable chemicals, thereby contributing to a more circular and environmentally friendly chemical industry. Further research will be required to identify and optimize the specific enzymes and fermentation conditions to maximize the titer, yield, and productivity of 1,10-diaminodecane.

References

- 1. researchgate.net [researchgate.net]

- 2. Diamine Biosynthesis: Research Progress and Application Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. One moment, please... [alderbioinsights.co.uk]

- 4. mdpi.com [mdpi.com]

- 5. Systems-wide metabolic pathway engineering in Corynebacterium glutamicum for bio-based production of diaminopentane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fermentative Production of the Diamine Putrescine: System Metabolic Engineering of Corynebacterium Glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic engineering of Corynebacterium glutamicum aimed at alternative carbon sources and new products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Metabolic engineering of Escherichia coli for the production of cadaverine: a five carbon diamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolic engineering of Escherichia coli for the production of putrescine: a four carbon diamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin [frontiersin.org]

- 14. Separation and purification of nylon 54 salts from fermentation broth by an integrated process involving microfiltration, ultrafiltration, and ion exchange - PMC [pmc.ncbi.nlm.nih.gov]

1,10-Diaminodecane safety data sheet and handling precautions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety data and handling precautions for 1,10-Diaminodecane (CAS No. 646-25-3). The information is compiled from various safety data sheets (SDS) and chemical databases to ensure a thorough understanding of the hazards and the necessary precautions for its use in a laboratory or research setting.

Chemical and Physical Properties

1,10-Diaminodecane is a white to light yellow powder or solid with a corrosive nature.[1] It is soluble in ethanol and slightly soluble in chloroform and methanol.[2] It is important to note that it can react with carbon dioxide in the air to form a salt.[2]

| Property | Value | Reference |

| Molecular Formula | C10H24N2 | [3][4][5] |

| Molecular Weight | 172.31 g/mol | [4][6][7] |

| Appearance | White to light yellow powder, chunks, or solid | [1][2][8] |

| Melting Point | 59-63 °C / 138.2-145.4 °F | [2][6][8] |

| Boiling Point | 140 °C @ 12 mmHg | [2][6][8] |

| Water Solubility | 5.9 g/L at 20°C | [2] |

| Vapor Pressure | 0.02 Pa at 20°C | [2] |

| pKa | 10.97 ± 0.10 (Predicted) | [2] |

| LogP | 0.3 at 25°C | [2] |

Hazard Identification and Classification

1,10-Diaminodecane is classified as a hazardous chemical.[8] It is corrosive and can cause severe skin burns and eye damage.[8][9] It is also harmful if swallowed and may cause respiratory irritation.[8][10]

| Hazard Classification | Category | GHS Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | H314: Causes severe skin burns and eye damage |

| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation |

Hazard Symbols:

Toxicological Data

The toxicological properties of 1,10-Diaminodecane have not been fully investigated.[1] However, available data indicates its potential for acute toxicity.

| Route of Exposure | Species | Toxicity Value | Reference |

| Oral | Rat | LD50: 500 mg/kg | [3] |

| Intraperitoneal | Mouse | LDLo: 125 mg/kg | [11] |

Note: Detailed experimental protocols for the cited toxicity studies are not publicly available in the provided safety data sheets. These values should be used as an indication of the potential hazard.

Handling and Storage Precautions

Proper handling and storage are crucial to minimize the risks associated with 1,10-Diaminodecane.

Handling:

-

Use only in a well-ventilated area or under a chemical fume hood.[1][8]

-

Do not get in eyes, on skin, or on clothing.[1]

-

Wash hands and any exposed skin thoroughly after handling.[8][10]

-

Minimize dust generation and accumulation.[1]

-

Wear appropriate personal protective equipment (PPE), including chemical safety goggles, protective gloves, and a lab coat.[1][8][9]

-

Follow OSHA respirator regulations if exposure limits are exceeded or if irritation occurs.[1][8]

Storage:

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][8]

-

Incompatible materials include acids, acid anhydrides, and acid chlorides.[8]

Emergency Procedures

Immediate action is required in case of exposure or a spill.

First-Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, also under the eyelids.[1][8] Seek immediate medical attention.[1][8]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek immediate medical attention.[1] Wash clothing before reuse and destroy contaminated shoes.[1]

-

Ingestion: Do NOT induce vomiting.[1][8] If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water.[1] Never give anything by mouth to an unconscious person.[1][8] Seek immediate medical attention.[1][8]

-

Inhalation: Remove the person to fresh air immediately.[1][8] If breathing is difficult, give oxygen.[1] If breathing has ceased, apply artificial respiration using a suitable mechanical device.[1] Do NOT use mouth-to-mouth resuscitation.[1][8] Seek immediate medical attention.[1][8]

Fire-Fighting Measures:

-

Extinguishing Media: Use foam, dry chemical, or carbon dioxide.[1][8]

-

Hazards from Combustion: During a fire, irritating and highly toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) may be generated.[8]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1][8]

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to safe areas.[8] Use personal protective equipment as required.[8] Avoid contact with skin, eyes, or clothing.[8]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so.[10] Do not let the chemical enter drains.[10]

-

Containment and Cleanup: Vacuum or sweep up the material and place it into a suitable disposal container.[1] Avoid generating dusty conditions.[1][8]

Experimental Workflow and Diagrams

Spill Response Workflow

The following diagram outlines the logical steps for responding to a 1,10-Diaminodecane spill.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. 1,10-DIAMINODECANE [chembk.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. 1,10-Decanediamine | C10H24N2 | CID 1317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,10-Diaminodecane [webbook.nist.gov]

- 6. 1,10-二氨基癸烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 1,10-Diaminodecane (CAS 646-25-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. fishersci.com [fishersci.com]

- 9. 1,10-Diaminodecane | 646-25-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. echemi.com [echemi.com]

- 11. 1,10-diaminodecane, 646-25-3 [thegoodscentscompany.com]

Reactivity of Primary Amine Groups in 1,10-Diaminodecane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Diaminodecane, a linear aliphatic diamine, presents two primary amine groups at its termini, separated by a flexible ten-carbon chain. This unique structure imparts a specific reactivity profile that makes it a valuable building block in various fields, including polymer chemistry, materials science, and drug development. The nucleophilicity of the terminal amine groups governs its participation in a wide array of chemical transformations, allowing for the synthesis of polymers, the functionalization of surfaces, and the creation of complex molecular architectures for therapeutic applications. This technical guide provides a comprehensive overview of the reactivity of the primary amine groups in 1,10-diaminodecane, including its physicochemical properties, common reactions, and detailed experimental protocols.

Physicochemical Properties and Basicity

The reactivity of the primary amine groups in 1,10-diaminodecane is fundamentally linked to their basicity, which is quantified by their pKa values. The long aliphatic chain influences the molecule's solubility and the accessibility of the amine groups.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₄N₂ | [1] |

| Molecular Weight | 172.31 g/mol | [1] |

| Predicted pKa (Monoprotonated) | 10.97 ± 0.10 | [2] |

| Calculated pKa₁ (First Protonation) | ~10.8 | [3] |

| Calculated pKa₂ (Second Protonation) | ~9.8 | [3] |

The pKa values indicate that 1,10-diaminodecane is a moderately strong base. The first protonation occurs at one of the amine groups, and the second protonation, which is less favorable due to electrostatic repulsion, occurs at the other. The high pKa of the conjugate acid suggests that the free amine is a strong nucleophile, readily participating in reactions with electrophiles.

Core Reactivity of Primary Amines

The lone pair of electrons on the nitrogen atoms of the primary amine groups makes 1,10-diaminodecane a potent nucleophile. This nucleophilicity drives its participation in several key classes of reactions.

Acylation

Acylation involves the reaction of the amine groups with an acylating agent, such as an acyl chloride or an acid anhydride, to form a stable amide bond. This reaction is fundamental in the synthesis of polyamides and in bioconjugation. Due to the presence of two primary amine groups, both mono- and di-acylation are possible. Controlling the stoichiometry of the reactants is crucial to achieve the desired degree of substitution. Primary amines, such as those in 1,10-diaminodecane, are generally more reactive in acylation reactions than secondary amines due to lower steric hindrance and higher nucleophilicity.[4]

Alkylation

Alkylation involves the reaction of the amine groups with an alkyl halide, leading to the formation of secondary, tertiary, or even quaternary ammonium salts. Similar to acylation, controlling the reaction conditions is essential to manage the extent of alkylation.

Schiff Base Formation

1,10-Diaminodecane readily undergoes condensation reactions with aldehydes or ketones to form Schiff bases (imines). This reaction is typically reversible and may require acid or base catalysis.[5] The resulting di-imine can be a versatile intermediate for further chemical modifications or can be used as a ligand in coordination chemistry.

Key Experimental Protocols

Polyamide Synthesis: Interfacial Polymerization (Adapted from Nylon 6,10 Synthesis)

This protocol describes the synthesis of a polyamide via interfacial polymerization, a common method for producing high molecular weight polymers. Here, 1,10-diaminodecane reacts with a diacid chloride.

Materials:

-

1,10-Diaminodecane

-

Sebacoyl chloride

-

Dichloromethane (or another suitable organic solvent)

-

Sodium carbonate (Na₂CO₃)

-

Deionized water

Procedure:

-

Aqueous Phase Preparation: Prepare an aqueous solution of 1,10-diaminodecane and sodium carbonate. The sodium carbonate acts as an acid scavenger to neutralize the HCl byproduct of the reaction.

-

Organic Phase Preparation: Prepare a solution of sebacoyl chloride in dichloromethane.

-

Interfacial Polymerization: Carefully layer the organic phase on top of the aqueous phase in a beaker. A polymeric film of polyamide will form at the interface of the two immiscible liquids.

-

Polymer Collection: The polyamide film can be continuously drawn from the interface using forceps or a glass rod.

-

Washing and Drying: The collected polymer should be washed thoroughly with water and then a suitable solvent (e.g., ethanol or acetone) to remove unreacted monomers and salts. The polymer is then dried under vacuum.

Mono-N-Boc Protection of 1,10-Diaminodecane

Mono-protection of one amine group is a crucial step for the selective functionalization of 1,10-diaminodecane, particularly in drug delivery and complex organic synthesis.

Materials:

-

1,10-Diaminodecane

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Deionized water

Procedure:

-

Salt Formation: Dissolve 1,10-diaminodecane in a suitable solvent. Add one equivalent of HCl to protonate one of the amine groups, rendering it less nucleophilic.

-

Boc Protection: To the solution of the mono-protonated diamine, add one equivalent of (Boc)₂O. The reaction will selectively occur at the free, unprotonated amine group.

-

Neutralization and Extraction: After the reaction is complete (monitored by TLC), neutralize the solution with a base such as NaOH. Extract the mono-Boc-protected product into an organic solvent like dichloromethane.

-

Purification: The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography.

Synthesis of a Schiff Base from 1,10-Diaminodecane and an Aromatic Aldehyde

This protocol outlines the general procedure for the synthesis of a di-Schiff base.

Materials:

-

1,10-Diaminodecane

-

An aromatic aldehyde (e.g., salicylaldehyde)

-

Ethanol (or another suitable solvent)

-

Glacial acetic acid (catalyst, optional)

Procedure:

-

Reaction Setup: Dissolve 1,10-diaminodecane in ethanol in a round-bottom flask.

-

Aldehyde Addition: Add two equivalents of the aromatic aldehyde to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

Reaction: The mixture is typically refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: Upon completion, the reaction mixture is cooled to room temperature. The Schiff base product often precipitates out of the solution and can be collected by filtration.

-

Purification: The collected solid is washed with cold ethanol and dried. Recrystallization from a suitable solvent can be performed for further purification. Spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR are used to confirm the structure of the synthesized Schiff base.[5]

Applications in Drug Development and Materials Science

The predictable reactivity of 1,10-diaminodecane makes it a versatile tool in several advanced applications.

As a Linker in Drug-Polymer Conjugates

In the field of drug delivery, 1,10-diaminodecane can serve as a flexible linker to attach therapeutic agents to polymer backbones, forming drug-polymer conjugates. The amine groups can be functionalized to create covalent bonds with both the drug and the polymer, influencing the release kinetics and bioavailability of the drug.

Workflow for synthesizing a drug-polymer conjugate using 1,10-diaminodecane as a linker.

Surface Functionalization of Nanoparticles

The primary amine groups of 1,10-diaminodecane can be used to modify the surface of nanoparticles, such as silica or gold nanoparticles. This functionalization can improve their dispersibility in biological media, provide sites for further bioconjugation, and alter their interaction with cells.

Workflow for the surface functionalization of silica nanoparticles with 1,10-diaminodecane.

Quantitative Reactivity Data

Conclusion

1,10-Diaminodecane is a highly versatile molecule whose reactivity is dominated by its two primary amine groups. Its strong nucleophilicity allows it to readily participate in a variety of important chemical reactions, including acylation, alkylation, and Schiff base formation. This reactivity makes it an invaluable component in the synthesis of advanced materials like polyamides and in the development of sophisticated drug delivery systems. While quantitative kinetic data remains sparse, the fundamental principles of organic chemistry provide a solid framework for understanding and predicting its behavior. The detailed protocols and workflows presented in this guide offer a practical starting point for researchers and scientists to harness the potential of 1,10-diaminodecane in their respective fields.

References

A Technical Guide to High-Purity 1,10-Diaminodecane for Researchers and Drug Development Professionals

Introduction: 1,10-Diaminodecane, a linear aliphatic diamine, is a versatile chemical intermediate with significant applications in polymer chemistry and the pharmaceutical industry. Its bifunctional nature, with primary amine groups at both ends of a ten-carbon chain, allows it to serve as a flexible building block and crosslinking agent. In the realm of drug development, high-purity 1,10-diaminodecane is increasingly utilized as a linker in drug-conjugate synthesis and for the surface functionalization of nanoparticle-based drug delivery systems. This technical guide provides an in-depth overview of commercial suppliers, key specifications, and detailed experimental protocols relevant to the use of high-purity 1,10-diaminodecane in research and pharmaceutical applications.

Commercial Suppliers and Specifications

A variety of chemical suppliers offer 1,10-diaminodecane at different purity levels. For research and drug development purposes, where high purity is critical to avoid side reactions and ensure reproducibility, it is essential to source from reputable suppliers who provide detailed analytical data. The following table summarizes commercially available high-purity 1,10-diaminodecane from several key suppliers.

| Supplier | Product Number | Purity | Analytical Method | Physical Form | CAS Number |

| Sigma-Aldrich | D14204 | 97% | Not Specified | Solid | 646-25-3[1] |

| Santa Cruz Biotechnology | sc-239165 | ≥97% | Not Specified | Solid | 646-25-3[2] |

| Tokyo Chemical Industry (TCI) | D0085 | >98.0% | GC, Nonaqueous Titration | White to Light yellow powder to crystal | 646-25-3[3][4] |

| Biosynth | FD66919 | Not Specified | Not Specified | Solid | 646-25-3[5] |

Note: Purity levels and available analytical data may vary by batch. It is recommended to request a lot-specific Certificate of Analysis (CoA) from the supplier before purchase.

Synthesis and Purification of High-Purity 1,10-Diaminodecane

High-purity 1,10-diaminodecane is typically synthesized via the catalytic hydrogenation of sebaconitrile. The following experimental protocol is adapted from a patented method for producing high-purity diamines.

Experimental Protocol: Synthesis of 1,10-Diaminodecane

Materials:

-

Sebaconitrile

-

Raney nickel catalyst

-

Ethanol

-

Ammonia

-

50% (w/w) Sodium hydroxide solution

-

Hydrogen gas

-

Nitrogen gas

Procedure:

-

A 500 cm³ autoclave reactor is charged with 150 g of sebaconitrile, 4.5 g of Raney nickel, and 150 g of ethanol.

-

The autoclave is sealed and the gas phase is purged with nitrogen.

-

35.2 g of ammonia and 0.3 g of 50% sodium hydroxide solution are introduced at ambient temperature.

-

The reaction mixture is stirred, and hydrogen is introduced to a total pressure of 30 bar at 130°C.

-

The reaction is allowed to proceed for 5 hours.

-

After the reaction, the autoclave is cooled, and the catalyst is filtered off at 30°C.

-

The ethanol is evaporated, and the crude 1,10-diaminodecane is purified by distillation. A purity of 98.5% can be achieved with this method.

A variation of this method, with different ammonia and sodium hydroxide concentrations and a reaction time of 6.5 hours, can yield 1,10-diaminodecane with a purity of 99.3%.

Experimental Protocol: Purification by Recrystallization

For achieving even higher purity, recrystallization can be employed. The choice of solvent is critical. While specific solvent systems for 1,10-diaminodecane are not extensively published, a general protocol for the recrystallization of amines can be adapted. A solvent in which the diamine is soluble at high temperatures but poorly soluble at low temperatures is ideal. A mixture of solvents, such as ethanol and water, may also be effective.

Procedure:

-

Dissolve the crude 1,10-diaminodecane in a minimal amount of a suitable hot solvent (e.g., ethanol).

-

If the solution is colored, add a small amount of activated charcoal and heat for a short period.

-

Hot filter the solution to remove insoluble impurities and the activated charcoal.

-

Allow the filtrate to cool slowly to room temperature to induce crystallization.

-

Further cool the solution in an ice bath to maximize the yield of crystals.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of the cold solvent.

-

Dry the crystals under vacuum.

Applications in Drug Development

High-purity 1,10-diaminodecane is a valuable component in the construction of complex pharmaceutical molecules and delivery systems.

Synthesis of Polyamides for Biomedical Devices

1,10-Diaminodecane is a key monomer in the synthesis of certain polyamides used in medical devices due to the biocompatibility and favorable mechanical properties of the resulting polymers.[6]

Experimental Protocol: Synthesis of a Polyamide via Catalytic Dehydrogenation

This protocol describes a direct synthesis of polyamides from diols and diamines.[7]

Materials:

-

1,10-Diaminodecane

-

A suitable diol (e.g., 1,12-dodecanediol)

-

PNN pincer ruthenium complex (Milstein catalyst)

-

Anisole (solvent)

Procedure:

-

In a glovebox, premix 1.0 mmol of the diol, 1.0 mmol of 1,10-diaminodecane, and the ruthenium catalyst in 1.5 mL of anisole.

-

Heat the reaction mixture under a nitrogen flow for 48 hours.

-

The resulting polyamide can be isolated by precipitation in a non-solvent like toluene.

1,10-Diaminodecane as a Linker in Drug-Conjugate Synthesis

The two primary amine groups of 1,10-diaminodecane make it an attractive candidate for a flexible linker in antibody-drug conjugates (ADCs) or other drug-targeting constructs.[8][9] While a specific protocol utilizing 1,10-diaminodecane was not found, a general approach for conjugating a drug to a targeting moiety via a diamine linker is presented below. This would require initial modification of the drug and/or targeting molecule to introduce suitable reactive groups (e.g., carboxylic acids, activated esters).

Conceptual Protocol:

-

Activation of Drug/Targeting Moiety: The carboxylic acid group on a drug or targeting molecule is activated, for example, using a carbodiimide (e.g., EDC) and N-hydroxysuccinimide (NHS) to form an NHS ester.

-

Reaction with 1,10-Diaminodecane: The NHS-activated molecule is reacted with a molar excess of 1,10-diaminodecane in an appropriate aprotic solvent. The excess diamine ensures that the primary product is the mono-functionalized diamine, leaving one amine group free for the next step.

-

Purification: The mono-functionalized linker-drug/targeting moiety conjugate is purified from the excess diamine and other reagents, for example, by chromatography.

-

Conjugation to the Second Component: The free amine group on the linker is then used to react with an activated group on the second component (the targeting moiety or the drug, respectively) to form the final conjugate.

Surface Functionalization of Nanoparticles for Drug Delivery

1,10-Diaminodecane can be used to introduce primary amine groups onto the surface of nanoparticles, which can then be used to attach targeting ligands or drugs.[10] This is particularly useful for nanoparticles that have surface groups amenable to reaction with amines, such as carboxylated nanoparticles.

Experimental Protocol: Amine Functionalization of Carboxylated Nanoparticles

This is a general protocol that can be adapted for various types of carboxylated nanoparticles (e.g., polymeric nanoparticles, silica nanoparticles).

Materials:

-

Carboxylated nanoparticles

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

1,10-Diaminodecane

-

Phosphate-buffered saline (PBS) or other suitable buffer

Procedure:

-

Disperse the carboxylated nanoparticles in a suitable buffer (e.g., MES buffer, pH 6.0).

-

Add EDC and NHS to the nanoparticle suspension to activate the carboxyl groups. Incubate for 15-30 minutes at room temperature.

-

Add a solution of 1,10-diaminodecane in buffer to the activated nanoparticle suspension. A significant molar excess of the diamine is used to favor the formation of amine-terminated surfaces.

-

Allow the reaction to proceed for several hours at room temperature with gentle mixing.

-

Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer).

-

Purify the amine-functionalized nanoparticles from excess reagents by repeated centrifugation and resuspension in a clean buffer or by dialysis.

Conclusion

High-purity 1,10-diaminodecane is a critical raw material for advanced applications in polymer science and drug development. The selection of a reliable commercial supplier providing comprehensive analytical data is paramount for ensuring the quality and reproducibility of research outcomes. The experimental protocols provided in this guide for the synthesis, purification, and application of 1,10-diaminodecane offer a foundation for researchers and drug development professionals. While the protocols for its use in drug-conjugate synthesis and nanoparticle functionalization are based on general methodologies, they provide a strong starting point for the development of specific applications tailored to this versatile diamine linker. As the demand for more sophisticated drug delivery systems and biocompatible materials grows, the importance of high-purity intermediates like 1,10-diaminodecane will continue to increase.

References

- 1. 1,10-Diaminodecane 97 646-25-3 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. 1,10-Diaminodecane | 646-25-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 1,10-Diaminodecane | 646-25-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 1,10-Diaminodecane | 646-25-3 | FD66919 | Biosynth [biosynth.com]

- 6. boydbiomedical.com [boydbiomedical.com]

- 7. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. abzena.com [abzena.com]

- 10. Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Polyamides Using 1,10-Diaminodecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Diaminodecane is a versatile C10 aliphatic diamine that serves as a key building block in the synthesis of high-performance polyamides. These polymers, which include Polyamide 10T (PA10T), Polyamide 1010 (PA1010), and various copolyamides, offer a unique combination of desirable properties. Due to the long hydrocarbon chain of 1,10-diaminodecane, these polyamides typically exhibit low moisture absorption, excellent dimensional stability, good chemical resistance, and high thermal stability.[1][2][3]

Notably, 1,10-diaminodecane can be derived from renewable resources like castor oil, positioning these polyamides as sustainable alternatives to petroleum-based plastics.[2][4] The biocompatibility and favorable mechanical properties of long-chain polyamides are also garnering interest for biomedical applications, including medical devices, and drug delivery systems.[1][4][5] For instance, Polyamide 1010, synthesized from 1,10-diaminodecane, has received FDA approval for food contact applications, indicating a strong safety profile.[6] This document provides detailed protocols for the synthesis of polyamides using 1,10-diaminodecane and summarizes their key properties and potential applications.

Key Properties of Polyamides Derived from 1,10-Diaminodecane

Polyamides synthesized with 1,10-diaminodecane exhibit a range of thermal and mechanical properties that can be tailored by the choice of the dicarboxylic acid comonomer.

| Polyamide Type | Monomers | Melting Temp. (°C) | Degradation Temp. (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Intrinsic Viscosity (dL/g) |

| PA10T | 1,10-Diaminodecane, Terephthalic Acid | ~310 | ~479 | ~80 | ~57 | 0.90 - 1.03 |

| PA10T/1014 (5%) | 1,10-Diaminodecane, Terephthalic Acid, 1,12-Dodecanedicarboxylic Acid | 306 | 478.76 | 80.02 | 57 | 0.98 |

| PA10T/1014 (10%) | 1,10-Diaminodecane, Terephthalic Acid, 1,12-Dodecanedicarboxylic Acid | 301 | 476.51 | 77.12 | 85 | 1.03 |

| PA10T/1014 (20%) | 1,10-Diaminodecane, Terephthalic Acid, 1,12-Dodecanedicarboxylic Acid | 295 | 473.94 | 72.95 | 150 | 0.90 |

| PA1010 | 1,10-Diaminodecane, Sebacic Acid | ~202 | - | - | - | - |

Note: The properties listed above are approximate values gathered from various studies and can vary based on the specific synthesis conditions and characterization methods used.[1][3][7][8]

Experimental Protocols

Three common methods for polyamide synthesis are melt polymerization, solution polymerization, and interfacial polymerization.

Melt Polycondensation

This method involves heating the monomers above their melting points in an inert atmosphere. It is a widely used industrial process for producing high-molecular-weight polyamides.

Protocol for PA10T Synthesis:

-

Salt Preparation: In a reaction vessel, prepare an aqueous solution of equimolar amounts of 1,10-diaminodecane and terephthalic acid. Stir the solution at 80°C for 1 hour to form the polyamide salt. This step helps to ensure a 1:1 stoichiometric ratio and reduces the loss of the diamine during subsequent heating.[1]

-

Pre-polymerization: Transfer the polyamide salt solution to a high-pressure autoclave. Purge the autoclave with nitrogen multiple times to remove oxygen. Heat the system to 240°C over 3 hours while maintaining a pressure of no more than 3 MPa by releasing steam. Hold at 240°C for 30 minutes.[1]

-

Polycondensation: Gradually reduce the pressure to atmospheric pressure over 40 minutes while maintaining the temperature at 240°C to remove water and drive the polymerization reaction forward.

-

Extrusion and Cooling: Extrude the molten polymer from the autoclave under nitrogen pressure into a water bath to cool and solidify.

-

Pelletizing: Dry the resulting polymer strands and cut them into pellets for further characterization and processing.

References

- 1. Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and characterization of semiaromatic copolyamide 10T/1014 with high performance and flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,10-Diaminodecane|High-Purity Polymer Intermediate [benchchem.com]

- 5. boydbiomedical.com [boydbiomedical.com]

- 6. Evonik polyamide PA1010 quality confirmed through FDA approval - Evonik Industries [vestamid.com]

- 7. Beyond nylon 6: polyamides via ring opening polymerization of designer lactam monomers for biomedical applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. 1,10-Diaminodecane | 646-25-3 | FD66919 | Biosynth [biosynth.com]

Curing Epoxy Resins with 1,10-Diaminodecane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the curing of epoxy resins, specifically targeting the use of 1,10-Diaminodecane as a curing agent. Epoxy resins are a versatile class of thermosetting polymers widely used in various industrial and research applications due to their excellent mechanical properties, chemical resistance, and adhesion. The selection of the curing agent is critical as it significantly influences the final properties of the cured epoxy. 1,10-Diaminodecane, a linear aliphatic diamine, is an effective curing agent that imparts a degree of flexibility to the cured epoxy network. These application notes detail the stoichiometry, curing protocols, and expected material properties, along with standardized testing methodologies.

Introduction

The curing of epoxy resins with amine hardeners is a well-established process involving the nucleophilic addition of the amine groups to the epoxide rings of the epoxy resin. This reaction leads to the formation of a highly cross-linked, three-dimensional polymer network. 1,10-Diaminodecane possesses two primary amine groups, each with two active hydrogen atoms, making it a tetra-functional curing agent. The long aliphatic chain of 1,10-Diaminodecane can influence the glass transition temperature (Tg) and mechanical flexibility of the resulting thermoset.

This protocol focuses on the use of a standard Bisphenol A diglycidyl ether (DGEBA) based epoxy resin. The principles and procedures outlined can be adapted for other epoxy systems with appropriate adjustments to the stoichiometry.

Materials and Stoichiometry

Materials

-

Epoxy Resin: Bisphenol A diglycidyl ether (DGEBA) based epoxy resin. A typical liquid epoxy resin has an Epoxy Equivalent Weight (EEW) in the range of 180-200 g/eq. For this protocol, we will assume an EEW of 190 g/eq.

-

Curing Agent: 1,10-Diaminodecane (CAS No: 646-25-3).

Stoichiometry Calculation

To achieve optimal properties, a stoichiometric balance between the epoxy groups of the resin and the active amine hydrogens of the curing agent is crucial.

The Amine Hydrogen Equivalent Weight (AHEW) of the curing agent is calculated as follows:

AHEW = Molecular Weight of Amine / Number of Active Hydrogens

-

Molecular Weight of 1,10-Diaminodecane (C₁₀H₂₄N₂): 172.31 g/mol

-

Number of Active Hydrogens per molecule: 4 (two on each primary amine group)

AHEW of 1,10-Diaminodecane = 172.31 g/mol / 4 = 43.08 g/eq

The required parts by weight of the curing agent per 100 parts of epoxy resin (phr) is calculated using the following formula:

phr = (AHEW / EEW) * 100

phr = (43.08 g/eq / 190 g/eq) * 100 ≈ 22.67

Therefore, approximately 22.67 parts by weight of 1,10-Diaminodecane should be used for every 100 parts by weight of DGEBA epoxy resin with an EEW of 190 g/eq.

Curing Protocol

Aliphatic amines like 1,10-Diaminodecane can initiate curing at ambient temperatures, but a post-curing step at an elevated temperature is often recommended to ensure complete reaction and achieve optimal thermal and mechanical properties.

Recommended Curing Schedule

-

Initial Cure (Gelation and Hardening): 24 hours at room temperature (20-25°C).

-

Post-Cure: 2 hours at 80°C followed by 1 hour at 120°C.

Note: The pot life and gel time of the mixture will depend on the mass of the mixture and the ambient temperature. For larger batches, the exothermic reaction will generate more heat, leading to a shorter pot life.

Expected Material Properties (Representative Data)

| Property | Typical Value Range | Test Method |

| Thermal Properties | ||

| Glass Transition Temp. (Tg) | 60 - 90 °C | DSC |

| Mechanical Properties | ||

| Tensile Strength | 50 - 70 MPa | ASTM D638 |

| Tensile Modulus | 2.5 - 3.5 GPa | ASTM D638 |

| Elongation at Break | 3 - 6 % | ASTM D638 |

| Flexural Strength | 80 - 110 MPa | ASTM D790 |

| Flexural Modulus | 2.8 - 3.8 GPa | ASTM D790 |

| Hardness (Shore D) | 80 - 90 | ASTM D2240 |

Experimental Protocols

Sample Preparation

-

Accurately weigh the DGEBA epoxy resin and 1,10-Diaminodecane in the calculated stoichiometric ratio into a clean, dry mixing container.

-

Thoroughly mix the two components for 3-5 minutes, scraping the sides and bottom of the container to ensure a homogeneous mixture.

-

Carefully pour the mixture into desired molds for mechanical testing specimens or for the intended application, avoiding the entrapment of air bubbles.

-

Allow the samples to cure according to the recommended curing schedule (Section 3.1).

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)

Apparatus: Differential Scanning Calorimeter

Procedure (based on ASTM E1356):

-

Prepare a small sample (5-10 mg) of the fully cured epoxy.

-

Place the sample in an aluminum DSC pan and seal it.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10°C/min) to a temperature well above the expected Tg (e.g., 150°C).

-

Cool the sample back to room temperature.

-

Reheat the sample at the same heating rate. The Tg is determined from the inflection point of the heat flow curve during the second heating scan.

Tensile Properties Testing

Apparatus: Universal Testing Machine with appropriate grips and extensometer.

Procedure (based on ASTM D638):

-

Prepare dog-bone shaped specimens according to the dimensions specified in the standard.

-

Measure the width and thickness of the gauge section of each specimen.

-

Mount the specimen in the grips of the universal testing machine.

-

Attach an extensometer to the gauge section to measure strain.

-

Apply a tensile load at a constant crosshead speed until the specimen fails.

-

Record the load and elongation data to calculate tensile strength, tensile modulus, and elongation at break.

Flexural Properties Testing

Apparatus: Universal Testing Machine with a three-point bending fixture.

Procedure (based on ASTM D790):

-

Prepare rectangular bar specimens according to the dimensions specified in the standard.

-

Measure the width and thickness of each specimen.

-

Place the specimen on the supports of the three-point bending fixture.

-

Apply a load to the center of the specimen at a constant crosshead speed until the specimen fails or reaches a specified deflection.

-

Record the load and deflection data to calculate flexural strength and flexural modulus.

Visualizations

Epoxy-Amine Curing Mechanism

Caption: Chemical reaction mechanism of epoxy curing with a primary amine.

Experimental Workflow for Material Characterization

Caption: Workflow for preparing and characterizing cured epoxy samples.

Application Notes and Protocols for Polycondensation with 1,10-Diaminodecane

For Researchers, Scientists, and Drug Development Professionals